

Application Notes and Protocols: In Vivo Imaging with Fluorescently Labeled Velmupressin

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Compound of Interest

Compound Name: Velmupressin

Cat. No.: B612726

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Introduction

Velmupressin is a potent and selective peptide agonist for the vasopressin V2 receptor (V2R), with EC₅₀ values of 0.07 nM and 0.02 nM for human and rat V2Rs, respectively[1]. The V2R is primarily expressed in the renal collecting ducts and plays a crucial role in regulating water reabsorption[2][3]. Fluorescent labeling of **Velmupressin** enables real-time, non-invasive visualization and quantification of its distribution, target engagement, and pharmacokinetics in vivo. These application notes provide an overview of potential applications, detailed experimental protocols for fluorescent labeling and in vivo imaging, and hypothetical data presentation to guide researchers in utilizing this powerful technique.

Potential Applications

- **Pharmacokinetic and Biodistribution Studies:** Track the absorption, distribution, metabolism, and excretion (ADME) of **Velmupressin** in real-time within a living organism.
- **Target Engagement and Receptor Occupancy:** Visualize and quantify the binding of **Velmupressin** to V2 receptors in target tissues, such as the kidneys.
- **Drug Efficacy and Mechanism of Action Studies:** Correlate the localization of fluorescently labeled **Velmupressin** with its physiological effects, providing insights into its mechanism of

action.

- Development of Novel Therapeutics: Use as a tool to screen and characterize new V2R-targeting compounds.

Quantitative Data Summary

The following tables present hypothetical data that could be obtained from in vivo imaging studies with fluorescently labeled **Velmupressin**. These tables are for illustrative purposes to demonstrate how quantitative data can be structured for easy comparison.

Table 1: Biodistribution of Fluorescently Labeled **Velmupressin** in Mice

Organ	Mean Fluorescence Intensity (Arbitrary Units) ± SD (n=5)
Kidneys	$8.5 \times 10^8 \pm 1.2 \times 10^8$
Liver	$3.1 \times 10^7 \pm 0.8 \times 10^7$
Lungs	$1.5 \times 10^7 \pm 0.4 \times 10^7$
Spleen	$9.8 \times 10^6 \pm 0.3 \times 10^6$
Brain	$2.3 \times 10^6 \pm 0.7 \times 10^6$
Muscle	$4.5 \times 10^6 \pm 0.9 \times 10^6$

Table 2: Pharmacokinetic Parameters of Fluorescently Labeled **Velmupressin**

Parameter	Value
Half-life ($t_{1/2}$)	30 ± 5 minutes
Time to Peak Concentration (Tmax)	15 minutes
Peak Concentration (Cmax)	9.2×10^8 (Arbitrary Units)
Area Under the Curve (AUC)	1.5×10^{10} (Arbitrary Units * min)

Experimental Protocols

Protocol 1: Fluorescent Labeling of Velmupressin

This protocol describes a general method for labeling **Velmupressin** with a near-infrared (NIR) fluorescent dye, which is ideal for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration[4][5].

Materials:

- **Velmupressin** peptide
- Amine-reactive NIR fluorescent dye (e.g., Alexa Fluor 750 NHS Ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIEA)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4
- Spectrophotometer

Procedure:

- **Peptide Dissolution:** Dissolve **Velmupressin** in a minimal amount of anhydrous DMF or DMSO.
- **Dye Dissolution:** Dissolve the amine-reactive NIR dye in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
- **Labeling Reaction:**
 - Add the dissolved **Velmupressin** to the dissolved dye. A molar ratio of 1:1.5 to 1:3 (peptide:dye) is a good starting point.
 - Add a small amount of TEA or DIEA to raise the pH to ~8.0-8.5, which facilitates the reaction between the NHS ester of the dye and the primary amine of the peptide.

- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification:
 - Purify the labeled peptide from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
 - Collect the fractions and identify the fraction containing the labeled peptide by measuring the absorbance at the dye's maximum absorption wavelength and at 280 nm for the peptide.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the dye's maximum absorption wavelength and at 280 nm. The following formula can be used: $DOL = (A_{max} * \epsilon_{peptide}) / ((A_{280} - A_{correction}) * \epsilon_{dye})$ where A_{max} is the absorbance at the dye's maximum absorption, $\epsilon_{peptide}$ is the molar extinction coefficient of the peptide, A_{280} is the absorbance at 280 nm, $A_{correction}$ is a correction factor for the dye's absorbance at 280 nm, and ϵ_{dye} is the molar extinction coefficient of the dye.
- Storage: Store the fluorescently labeled **Velmupressin** at -20°C or -80°C, protected from light.

Protocol 2: In Vivo Imaging in a Mouse Model

This protocol outlines the procedure for non-invasive imaging of fluorescently labeled **Velmupressin** in mice using an in vivo imaging system (IVIS) or a similar instrument.

Materials:

- Fluorescently labeled **Velmupressin**
- Anesthetizing agent (e.g., isoflurane)
- Animal imaging system with appropriate filters for the chosen NIR dye
- Healthy adult mice (e.g., C57BL/6)

- Sterile saline

Procedure:

- Animal Preparation:
 - Anesthetize the mouse using an isoflurane chamber (e.g., 2-3% isoflurane in oxygen).
 - Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia using a nose cone (e.g., 1.5-2% isoflurane).
- Baseline Imaging: Acquire a baseline fluorescence image of the mouse before injecting the labeled peptide to determine the level of autofluorescence.
- Injection:
 - Administer the fluorescently labeled **Velmupressin** via intravenous (tail vein) injection. The dose will need to be optimized, but a starting point could be in the range of 1-10 nmol/kg. The labeled peptide should be diluted in sterile saline.
- Image Acquisition:
 - Acquire fluorescence images at various time points post-injection (e.g., 5, 15, 30, 60, 120, and 240 minutes) to monitor the distribution and clearance of the labeled peptide.
 - Use the appropriate excitation and emission filters for the specific NIR dye used.
- Data Analysis:
 - Define regions of interest (ROIs) over the target organs (e.g., kidneys) and other tissues to quantify the fluorescence intensity over time.
 - Correct the fluorescence intensity for background autofluorescence.
 - The data can be expressed as average radiance (photons/s/cm²/sr) or other calibrated units provided by the imaging software.
- Ex Vivo Imaging (Optional):

- At the end of the imaging session, the mouse can be euthanized, and major organs (kidneys, liver, spleen, etc.) can be excised for ex vivo imaging to confirm the in vivo findings and obtain more precise localization of the signal.

Visualizations

V2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by **Velmupressin** upon binding to the V2 receptor.

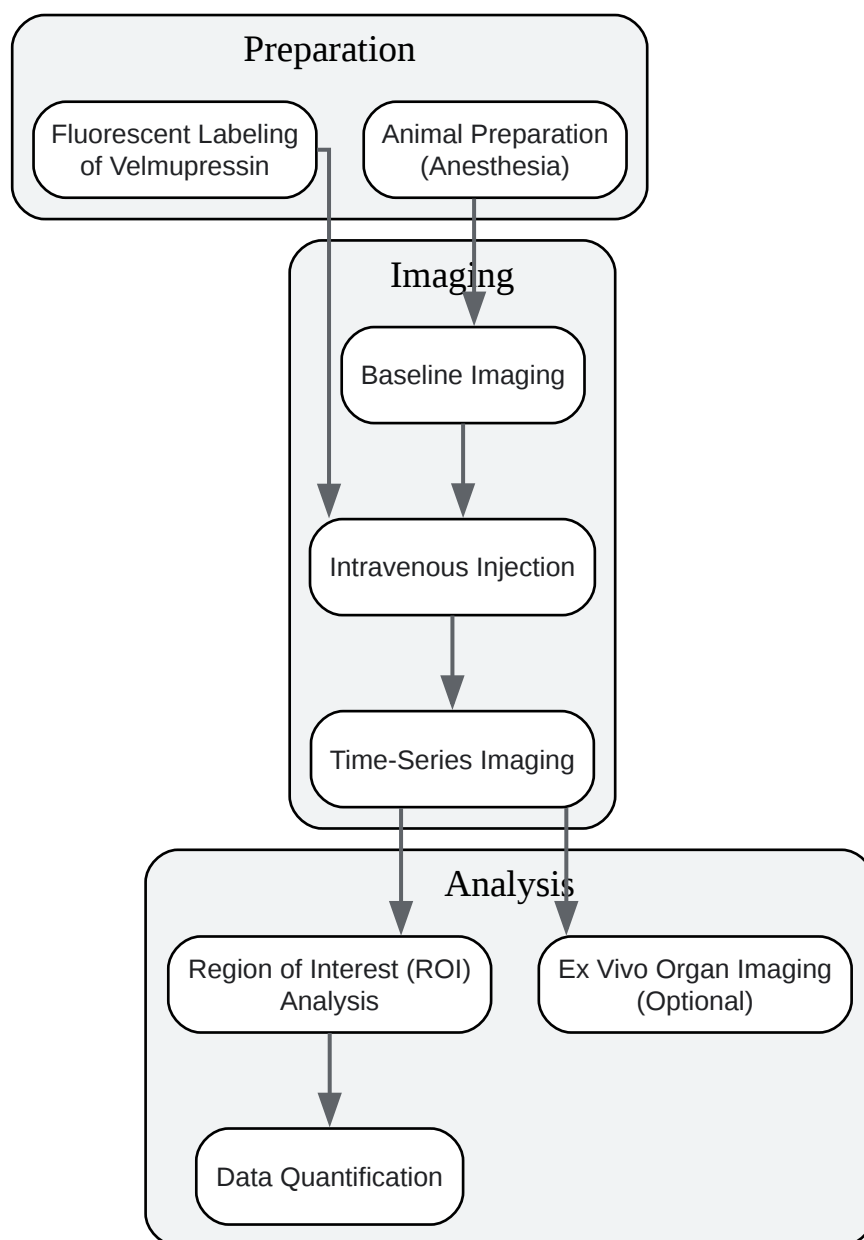


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Caption: **Velmupressin**-V2R signaling cascade.

Experimental Workflow for In Vivo Imaging

This diagram outlines the key steps in a typical in vivo imaging experiment with fluorescently labeled **Velmupressin**.



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Caption: In vivo imaging experimental workflow.

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